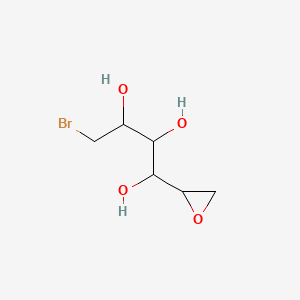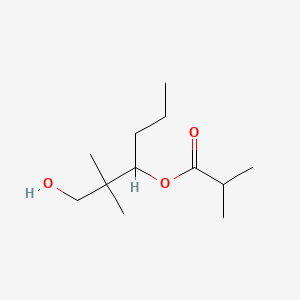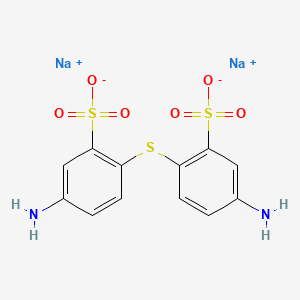
Disodium 2,2'-thiobis(5-aminobenzenesulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 289-061-4 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in industrial and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of EINECS 289-061-4 involves specific synthetic routes that are tailored to its chemical structure. The exact synthetic routes and reaction conditions are typically proprietary and vary depending on the desired purity and application of the compound. Common methods may include multi-step organic synthesis involving reagents such as acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of EINECS 289-061-4 is usually carried out in large-scale chemical reactors. The process involves the precise control of reaction parameters to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography may be employed to isolate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions: EINECS 289-061-4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
EINECS 289-061-4 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Employed in biochemical assays and studies involving enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of EINECS 289-061-4 involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on its chemical structure and the biological system in which it is used .
Vergleich Mit ähnlichen Verbindungen
EINECS 289-061-4 can be compared with other similar compounds in terms of its chemical structure and applications. Similar compounds include:
EINECS 298-041-4: Known for its use in chromatography and pharmacokinetics.
EINECS 234-985-5: Utilized in industrial applications such as coatings and polymers.
The uniqueness of EINECS 289-061-4 lies in its specific chemical properties and the range of applications it offers in various fields .
Eigenschaften
CAS-Nummer |
85959-66-6 |
|---|---|
Molekularformel |
C12H10N2Na2O6S3 |
Molekulargewicht |
420.4 g/mol |
IUPAC-Name |
disodium;5-amino-2-(4-amino-2-sulfonatophenyl)sulfanylbenzenesulfonate |
InChI |
InChI=1S/C12H12N2O6S3.2Na/c13-7-1-3-9(11(5-7)22(15,16)17)21-10-4-2-8(14)6-12(10)23(18,19)20;;/h1-6H,13-14H2,(H,15,16,17)(H,18,19,20);;/q;2*+1/p-2 |
InChI-Schlüssel |
PVICHGFKYYNPPN-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)[O-])SC2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


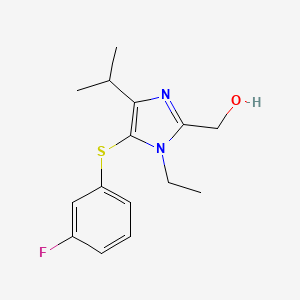



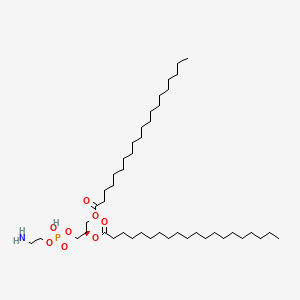
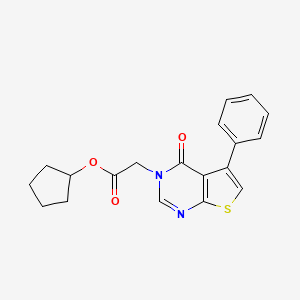
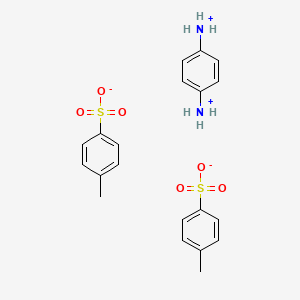
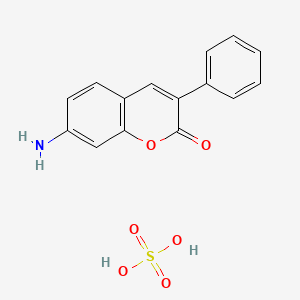
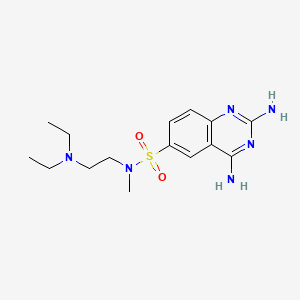


![7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B12681345.png)
